molecular formula C8H17ClN2O2 B2381643 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride CAS No. 1193389-11-5

2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride

Cat. No. B2381643
CAS RN: 1193389-11-5
M. Wt: 208.69
InChI Key: IHQYSLDQPXWEAH-UHFFFAOYSA-N
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Description

2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H16N2O2•HCl and a molecular weight of 208.69 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16N2O2•HCl . This indicates that it contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one chlorine atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.69 and a molecular formula of C8H16N2O2•HCl .

Scientific Research Applications

Anticonvulsant Activity

  • Anticonvulsant Properties : A study by Pękala et al. (2011) synthesized a series of compounds related to 2-amino-N-(4-hydroxycyclohexyl)acetamide and tested them for anticonvulsant activity. They discovered that one of these compounds showed effectiveness in mouse models, suggesting potential use in epilepsy treatment. The action mechanism involved the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

Detrusor Contraction Inhibition

  • Overactive Detrusor Treatment : Research by Take et al. (1992) focused on derivatives of N-(4-amino-2-butynyl)acetamides, closely related to the compound , for their ability to inhibit detrusor contraction. This suggests potential applications in treating conditions like overactive bladder (Take et al., 1992).

Chemical Mechanism and Synthesis Studies

  • Mechanism and Synthesis : Wang (2013) conducted a theoretical and experimental study on the mechanism of cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide. This research provides insights into the chemical behavior and synthesis pathways of related compounds (Wang, 2013).
  • Potential Pesticides : Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally similar to 2-amino-N-(4-hydroxycyclohexyl)acetamide, as potential pesticides. This indicates a possible application in agriculture (Olszewska et al., 2009).

Pharmaceutical Synthesis and Activity

  • Analgesic and Antimicrobial Activities : Sahu et al. (2009) synthesized novel isoxazole derivatives, including compounds related to 2-amino-N-(4-hydroxycyclohexyl)acetamide, and found them to have significant analgesic and antimicrobial activities. This suggests potential therapeutic applications (Sahu et al., 2009).

Mechanism of Action

A study on the mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization, which could be related to 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride, was conducted using the density functional theory (DFT) method . A new possible reaction pathway was proposed, and the calculations indicated that this proposed pathway is preferable .

properties

IUPAC Name

2-amino-N-(4-hydroxycyclohexyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h6-7,11H,1-5,9H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQYSLDQPXWEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193389-11-5
Record name 2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride
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